

Amodiaquine dihydrochloride chemical properties and structure

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Compound of Interest

Compound Name: *Amodiaquine dihydrochloride*

Cat. No.: *B1665372*

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An In-depth Technical Guide to the Chemical Properties and Structure of **Amodiaquine Dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amodiaquine dihydrochloride is a 4-aminoquinoline compound recognized for its efficacy as an antimalarial agent.[1] Structurally similar to chloroquine, it is effective against certain chloroquine-resistant strains of *Plasmodium falciparum*. [1] Beyond its antiparasitic properties, amodiaquine also exhibits anti-inflammatory activities.[1] The molecule is a prodrug, rapidly metabolized in the liver to its primary active metabolite, desethylamodiaquine, which is largely responsible for its therapeutic effects.[2] This guide provides a comprehensive overview of the chemical and structural properties of **amodiaquine dihydrochloride**, detailed experimental methodologies for its characterization, and an exploration of its primary mechanisms of action.

Chemical and Physical Properties

Amodiaquine dihydrochloride is typically encountered as a yellow, crystalline powder.[3] Its physicochemical properties are critical for its formulation, delivery, and biological activity. The key quantitative data are summarized in the table below.

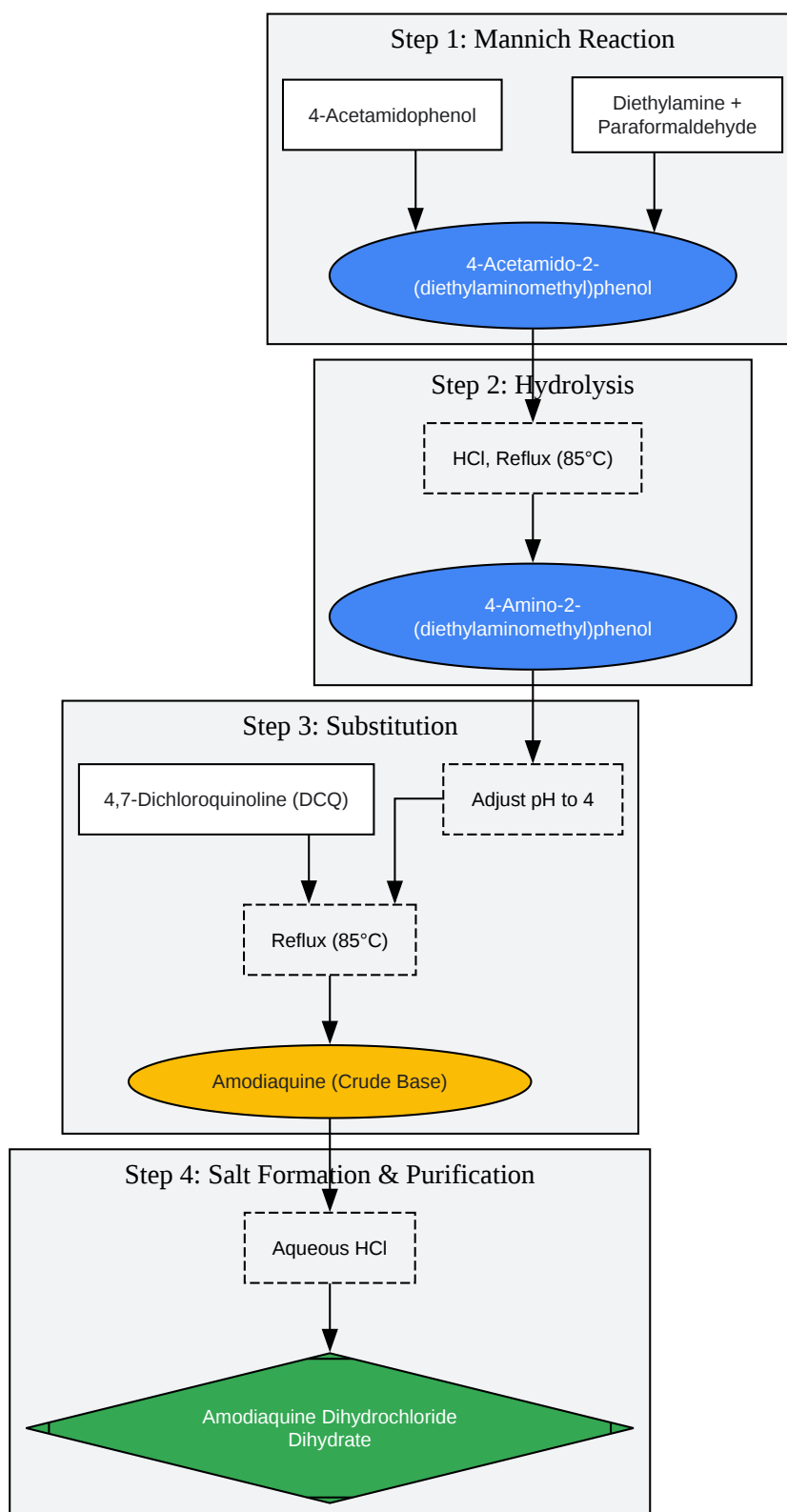
Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₂₂ ClN ₃ O·2HCl·2H ₂ O	[1]
Molecular Weight	464.81 g/mol	[1]
Appearance	Yellow crystalline powder	[3]
Melting Point	158 °C	[4]
UV Maximum (λ _{max})	342 nm (in 0.1 M HCl)	[3][4]
pKa (diprotic base)	7.08 and 8.14 (at 25 °C)	[4]
Solubility (at 37°C)	pH 1.0: > 6.8 mg/mL pH 7.0: 0.5303 mg/mL pH 7.5: 0.0848 mg/mL	[4]
Solubility (Organic)	Ethanol: ~2 mg/mL DMSO: ~5 mg/mL Dimethylformamide: ~2.5 mg/mL	[5]

Chemical Structure

The structural attributes of **amodiaquine dihydrochloride** underpin its chemical behavior and pharmacological function.

- IUPAC Name: 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol; dihydrate; dihydrochloride
- SMILES: CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.O.O.Cl.Cl
- InChI: InChI=1S/C20H22ClN3O.2ClH.2H2O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);21H;21H2

Below is a diagram illustrating the synthesis workflow for **amodiaquine dihydrochloride**.



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Caption: Synthesis workflow for **amodiaquine dihydrochloride** dihydrate.

Methodologies and Experimental Protocols

Synthesis of Amodiaquine Dihydrochloride Dihydrate

This protocol is adapted from a robust, scalable process.[\[6\]](#)

- **Mannich Reaction:** 4-Acetamidophenol is reacted with diethylamine and paraformaldehyde. Isopropanol is a suitable solvent, and the reaction can be carried out at 85°C for approximately 24 hours to yield the Mannich base, 4-acetamido-2-(diethylaminomethyl)phenol.
- **Hydrolysis:** The resulting Mannich base is added to 32% hydrochloric acid. The mixture is refluxed at 85°C for 4 hours to hydrolyze the acetamido group to an amino group.
- **Substitution Reaction:** After hydrolysis, water is added, and the mixture is cooled to 50°C. The pH is adjusted to 4 using an aqueous sodium hydroxide solution. 4,7-dichloroquinoline is then added to the mixture.
- **Condensation:** The reaction mixture is refluxed at 85°C for 3 hours to facilitate the substitution of the chlorine at the 4-position of the quinoline ring.
- **Precipitation and Isolation:** The mixture is cooled to 5°C and stirred for 2 hours to allow for the precipitation of the product. The crude **amodiaquine dihydrochloride** dihydrate is then collected by filtration.
- **Purification:** The crude product can be further purified by recrystallization from ethanol followed by rehydration by refluxing in water and precipitation under cool conditions.

Solubility Determination (Shake-Flask Method)

This protocol is based on the methodology used for biowaiver monographs.[\[4\]](#)

- **Preparation of Media:** Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 1.0 to 7.5).
- **Sample Preparation:** Add an excess amount of **amodiaquine dihydrochloride** (e.g., ~25 mg) to a known volume of each buffer solution (e.g., 3 mL) in sealed vials.

- **Equilibration:** Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Processing:** After equilibration, centrifuge the samples to separate the undissolved solid.
- **Quantification:** Carefully withdraw an aliquot from the supernatant, ensuring no solid is transferred. Dilute the aliquot as necessary with the corresponding buffer medium.
- **Analysis:** Determine the concentration of dissolved amodiaquine using UV-Vis spectrophotometry by measuring the absorbance at its λ_{max} of approximately 342 nm. Calculate the concentration against a standard calibration curve prepared in the same medium.

Purity Determination (RP-HPLC Method)

High-Performance Liquid Chromatography is a standard method for assessing the purity of **amodiaquine dihydrochloride**.

- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
 - **Mobile Phase:** A mixture of phosphate buffer, acetonitrile, and methanol (e.g., 50:30:20 v/v/v), with the pH adjusted to 5.8.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detector set at 208 nm.
 - **Injection Volume:** 20 μL .
- **Standard Preparation:** Accurately weigh and dissolve **amodiaquine dihydrochloride** reference standard in the mobile phase to prepare a stock solution of known concentration.
- **Sample Preparation:** Prepare a sample solution of the test article in the mobile phase at a similar concentration to the standard.

- **Analysis:** Inject the standard and sample solutions into the chromatograph. The purity is determined by comparing the area of the principal peak in the sample chromatogram to the total area of all peaks, or by comparison against the reference standard.

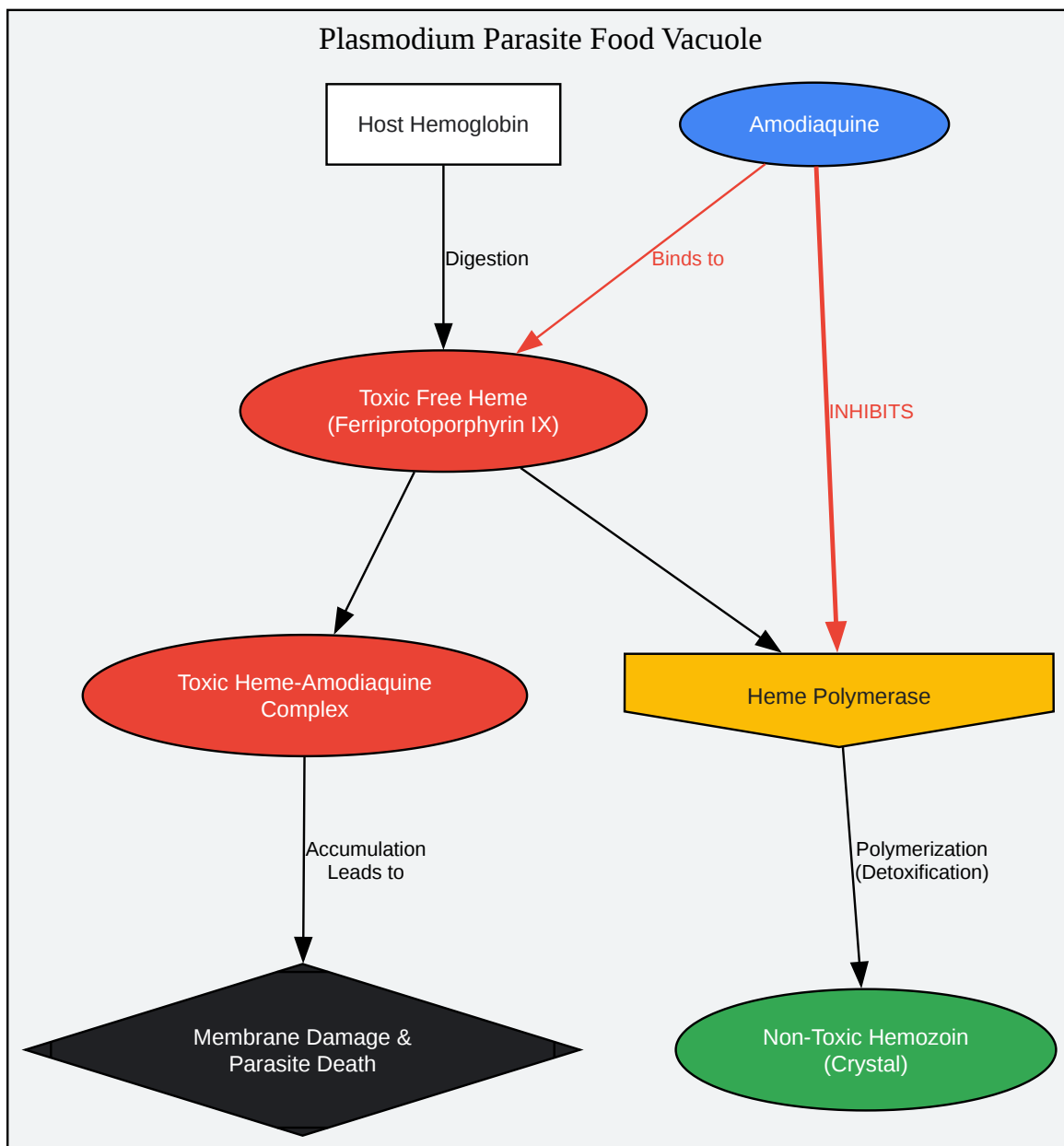
Mechanism of Action and Signaling Pathways

Amodiaquine's therapeutic effects stem from multiple mechanisms of action, primarily targeting the malaria parasite but also affecting human enzymes.

Antimalarial Action: Inhibition of Hemozoin Polymerization

The primary antimalarial action of amodiaquine, like other 4-aminoquinolines, is the disruption of heme detoxification in the Plasmodium parasite.^[2]

- **Heme Release:** The parasite, residing within red blood cells, digests host hemoglobin to obtain amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).^{[2][7]}
- **Detoxification:** To protect itself, the parasite polymerizes the toxic heme into an insoluble, non-toxic crystal called hemozoin.^{[2][7]}
- **Inhibition:** Amodiaquine accumulates in the parasite's acidic food vacuole. It is thought to form a complex with free heme, which prevents the heme from being polymerized into hemozoin by the enzyme heme polymerase.^{[1][2]}
- **Toxicity and Death:** The accumulation of the toxic heme-amodiaquine complex and free heme leads to oxidative stress, membrane damage, and disruption of other cellular processes, ultimately resulting in the death of the parasite.^{[2][8]}



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Caption: Amodiaquine's inhibition of hemozoin polymerization.

Inhibition of Histamine N-Methyltransferase (HNMT)

Amodiaquine is also a potent inhibitor of the human enzyme Histamine N-methyltransferase (HNMT), with an inhibition constant (K_i) in the nanomolar range.[9][10]

- Function of HNMT: HNMT is a key enzyme in the metabolic inactivation of histamine, a crucial neurotransmitter and immunomodulator.[9][11]
- Mechanism of Inhibition: Amodiaquine occupies the histamine-binding site of the HNMT enzyme, thereby blocking access for its natural substrate and preventing the methylation and subsequent degradation of histamine.[9] This competitive inhibition leads to an increase in local histamine levels.[12] This property is being explored for its potential therapeutic applications in other disease contexts, although the low blood-brain barrier penetration of amodiaquine may limit its effects in the central nervous system.[11][13]

This technical guide provides a foundational understanding of **amodiaquine dihydrochloride** for professionals engaged in pharmaceutical research and development. The compiled data and protocols offer a practical resource for characterization and further investigation of this important antimalarial compound.

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